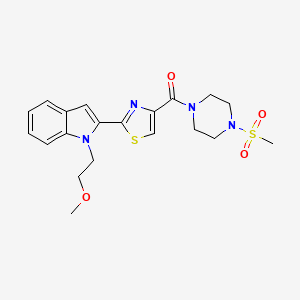

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1H-indole moiety substituted with a 2-methoxyethyl group at the N1 position, a thiazole ring at position 2, and a 4-(methylsulfonyl)piperazine group linked via a methanone bridge. This design combines features known to modulate biological targets such as kinases, GPCRs, or enzymes involved in apoptosis or inflammation.

Properties

IUPAC Name |

[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S2/c1-28-12-11-24-17-6-4-3-5-15(17)13-18(24)19-21-16(14-29-19)20(25)22-7-9-23(10-8-22)30(2,26)27/h3-6,13-14H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIHDYQJQUSRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 448.5 g/mol. The structure features several functional groups, including an indole, thiazole, and piperazine moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N6O2S |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 1171029-69-8 |

| Melting Point | Not available |

| Boiling Point | Not available |

The compound’s biological activity can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest it may act as an inhibitor of certain protein kinases, which are critical in cancer signaling pathways. The thiazole and piperazine components are known to enhance binding affinity to these targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine have exhibited significant antimicrobial properties. In vitro studies have shown that compounds similar to (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone possess moderate to excellent activity against various bacterial strains. For instance, a study found that related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In a comparative study, it was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. The selectivity towards COX-2 over COX-1 is particularly noteworthy as it suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Mhaske et al. (2014) assessed various thiazole-piperazine derivatives for their antimicrobial activity. The results indicated that compounds structurally related to the target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .Compound ID MIC (µg/mL) Activity 5e 16 Moderate 5k 8 Excellent -

Case Study on Anti-inflammatory Activity :

Another study evaluated the anti-inflammatory effects of similar compounds through COX enzyme inhibition assays. The results demonstrated that certain derivatives had IC50 values as low as 0.10 µM for COX-2, indicating potent anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic routes, and inferred bioactivities:

Key Observations:

Substituent Impact: The methylsulfonyl group in the target compound contrasts with benzyl (CAS 63925-79-1) or methoxy () substituents. Sulfonyl groups improve metabolic stability and solubility compared to lipophilic benzyl/methoxy groups .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in and , utilizing nucleophilic substitutions or cross-coupling reactions for heterocycle assembly.

- Challenges include regioselective functionalization of the indole-thiazole system, a common issue in analogous syntheses .

Bioactivity Inference :

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, including:

- Indole-thiazole coupling : Formation of the thiazole ring via cyclization of a thiourea intermediate with α-halo ketones under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .

- Piperazine functionalization : Introducing the methylsulfonyl group via nucleophilic substitution of piperazine with methanesulfonyl chloride in anhydrous dichloromethane .

- Final coupling : Amide bond formation between the thiazole and piperazine moieties using carbodiimide crosslinkers (e.g., EDC/HOBt) . Key considerations : Solvent polarity, temperature control, and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : 1H and 13C NMR confirm the presence of the indole (δ 7.2–7.8 ppm), thiazole (δ 8.1 ppm), and methylsulfonyl (δ 3.2 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 487.1234) .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl groups (S=O at ~1150 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) to test inhibition of pro-inflammatory targets (e.g., COX-2) at concentrations of 1–50 µM .

- Cell viability assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays, noting IC50 values .

- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with receptors like serotonin or histamine subtypes .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict biological interactions?

- Reaction pathway modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in key steps (e.g., indole-thiazole cyclization) .

- Molecular docking : Predict binding modes with targets like 5-HT receptors using AutoDock Vina, focusing on hydrogen bonding with the methylsulfonyl group .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2, suggesting moderate blood-brain barrier penetration) .

Q. How do structural modifications (e.g., substituents on indole/piperazine) alter bioactivity?

- Structure-activity relationship (SAR) :

| Modification | Observed Effect | Source |

|---|---|---|

| 2-methoxyethyl on indole | Enhances solubility and COX-2 affinity | |

| Methylsulfonyl on piperazine | Increases metabolic stability | |

| Thiazole ring substitution | Reduces off-target cytotoxicity |

- Synthetic strategies : Introduce halogens (e.g., Cl) at the indole 5-position via electrophilic substitution to boost antimicrobial activity .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

- Assay standardization : Normalize protocols for cell line passage number, serum concentration, and incubation time .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with activity .

- Orthogonal validation : Confirm results across multiple platforms (e.g., SPR vs. fluorescence polarization for binding affinity) .

Methodological Considerations

Q. What purification techniques ensure high compound purity?

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 7:3 to 1:1) for intermediates .

- Recrystallization : Final product purity (>99%) achieved via slow cooling in ethanol/water .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical validation .

Q. How can stability studies inform storage conditions?

- Thermogravimetric analysis (TGA) : Degradation onset at 150°C suggests room-temperature storage is suitable .

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thiazole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.